molecular formula C9H10ClNOS B2984499 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one CAS No. 929974-47-0

2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

Cat. No. B2984499
CAS RN: 929974-47-0
M. Wt: 215.7
InChI Key: QSRTWFRGDFZQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” is a chemical compound with the CAS Number: 929974-47-0 . It has a molecular weight of 215.7 . The IUPAC name for this compound is 5-(chloroacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNOS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6H2 . This code gives a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives

This compound can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These derivatives have diverse biological activities and are of significant interest in medicinal chemistry .

Preparation of Thienopyrimidin-4-ones

Thienopyrimidin-4-ones can be synthesized by heating 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The compound “2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” can serve as a starting material in these reactions .

Synthesis of Thienopyrimidine-2,4-dione Derivatives

Thienopyrimidine-2,4-dione derivatives can be synthesized by heating 3-amino-thiophene-2-carboxamides . The compound “2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” can be used as a precursor in these reactions .

Production of Ureido Intermediates

This compound can be used in the synthesis of ureido intermediates, which are key to the production of thienopyrimidines . This synthetic strategy involves the reaction of thiophene derivatives with isocyanates .

Antimicrobial Applications

Thiophene derivatives, including “2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one”, have shown antimicrobial properties . They can be used in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Applications

Thiophene derivatives have been found to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antihypertensive Applications

Thiophene derivatives have demonstrated antihypertensive activity . They could be used in the development of new antihypertensive drugs .

Antitumor Applications

Thiophene derivatives have shown antitumor activity . They could be used in the development of new antitumor drugs .

Safety and Hazards

This compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific types of hazards, such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRTWFRGDFZQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.